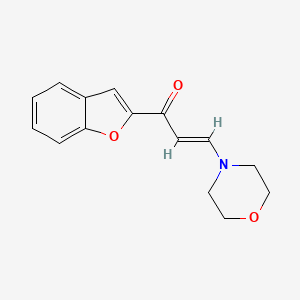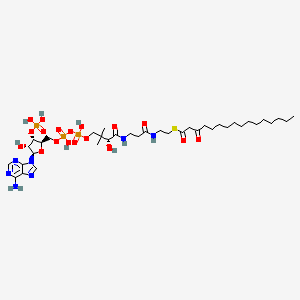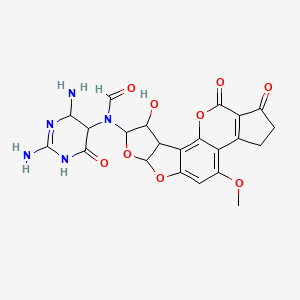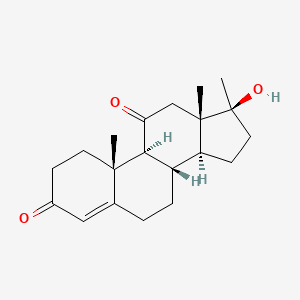
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- is a synthetic steroid compound with the molecular formula C20H28O3. It is known for its role as an androgen, which means it is involved in the development and maintenance of male characteristics by binding to androgen receptors .
Métodos De Preparación
The synthesis of Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- involves several steps, typically starting from a steroid precursor. The synthetic route often includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Methylation: Addition of a methyl group at the 17alpha position.
Oxidation: Formation of a ketone group at the 3rd and 11th positions.
Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its effects on androgen receptors and related pathways.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other medical conditions.
Industry: Utilized in the synthesis of other steroid compounds and as a standard in quality control processes.
Mecanismo De Acción
The compound exerts its effects by binding to androgen receptors, which are proteins that mediate the effects of androgens. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics .
Comparación Con Compuestos Similares
Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- can be compared with other similar compounds such as:
17beta-Hydroxy-17-methylandrost-4-ene-3,11-dione: Similar structure but lacks the 17alpha-methyl group.
17beta-Hydroxy-17-methylandrost-4-ene-3-one: Lacks the ketone group at the 11th position.
The uniqueness of Androst-4-ene-3,11-dione, 17-hydroxy-17-methyl-, (17beta)- lies in its specific functional groups and their positions, which confer distinct biological activities and chemical properties .
Propiedades
Número CAS |
5419-48-7 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-15,17,23H,4-9,11H2,1-3H3/t14-,15-,17+,18-,19-,20-/m0/s1 |
Clave InChI |
KYLCHXHHSBPYCB-GECNCUIPSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


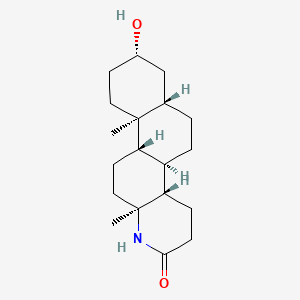
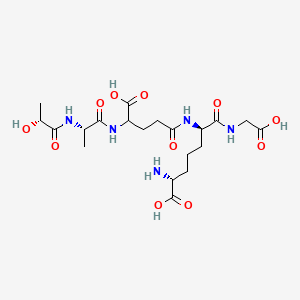
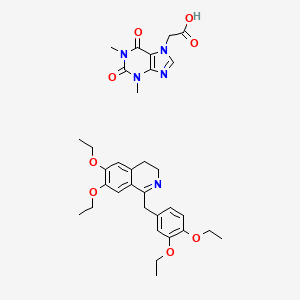
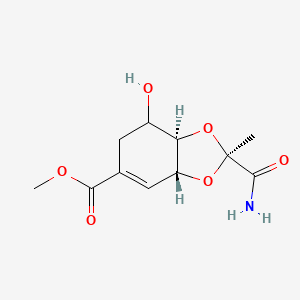
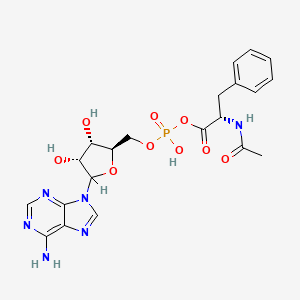
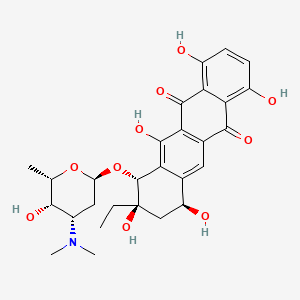
![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)
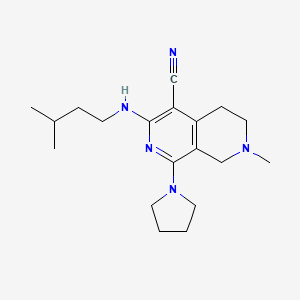
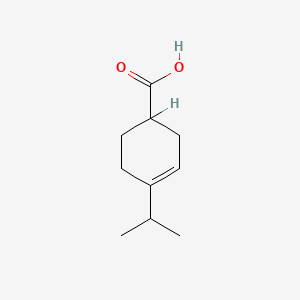
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)
